molecular formula C12H15ClN2O B1320414 N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide CAS No. 926267-68-7

N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide

Cat. No. B1320414
M. Wt: 238.71 g/mol
InChI Key: JILZVVYZHYVPME-UHFFFAOYSA-N
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Description

The compound "N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide" is a derivative of cyclopentanecarboxamide with an amino and chloro substituent on the phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures and functionalities. For instance, the synthesis of related compounds using the Gewald reaction is mentioned, which is a method for synthesizing thiophene derivatives . Additionally, the papers discuss the biological activities of these compounds, such as anti-inflammatory, antioxidant, and antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds involves the Gewald reaction, which is a multi-component reaction that allows for the introduction of a thiophene ring into the molecule . This reaction is versatile and can be used to create a variety of substituted thiophene derivatives. The synthesis process typically involves the condensation of amines with other reactants such as cyanoacetate and aldehydes to form the desired product .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, 1H NMR, and X-ray crystallography . For example, the crystal structure of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide was determined to belong to the triclinic space group with specific cell parameters and exhibited intramolecular and intermolecular hydrogen bonding, contributing to the stabilization of the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through their bioactivity studies. The compounds have been tested for their potential anti-inflammatory, antioxidant, and antimicrobial activities . These activities suggest that the compounds can participate in chemical reactions with biological targets, which is indicative of their reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated using spectroscopic and crystallographic methods. The vibrational and electronic spectra provide information about the functional groups present and their electronic environment . Additionally, the density functional theory (DFT) calculations help in understanding the ground state molecular geometries, vibrational frequencies, and electronic properties . The cytotoxicity of these compounds has also been evaluated, indicating their potential as therapeutic agents .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Several derivatives of N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide have demonstrated potential in antimicrobial and antifungal applications. For instance, compounds synthesized from this chemical structure have shown significant inhibition on bacterial and fungal growth, suggesting their potential as antimicrobial agents (Akbari et al., 2008; Arora et al., 2013). Moreover, certain derivatives have exhibited higher insecticidal activity than reference insecticides, highlighting their potential in agricultural applications (Abdel-Raheem et al., 2021).

Supramolecular Self-Assembly

Research into the stereochemistry and crystallography of cyclopentanecarboxamide derivatives, including those similar to N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide, has provided insights into supramolecular self-assembly. These studies have explored the hydrogen bonding patterns and the formation of various supramolecular structures, contributing to our understanding of molecular self-assembly in crystal engineering (Kălmăn et al., 2001).

Anticonvulsant Properties

Enaminones derived from compounds structurally related to N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide have been reported to possess anticonvulsant properties. These compounds have been compared favorably to established anticonvulsants such as phenytoin and carbamazepine, highlighting their potential therapeutic applications (Eddington et al., 2000).

Antioxidant Activity

Derivatives of N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide have been evaluated for their antioxidant activity. This research contributes to the exploration of new compounds with potential applications in combating oxidative stress-related diseases (Kumar et al., 2008).

Safety And Hazards

Specific safety and hazard information for “N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide” is not available in the search results .

properties

IUPAC Name

N-(4-amino-2-chlorophenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-7-9(14)5-6-11(10)15-12(16)8-3-1-2-4-8/h5-8H,1-4,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILZVVYZHYVPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide

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